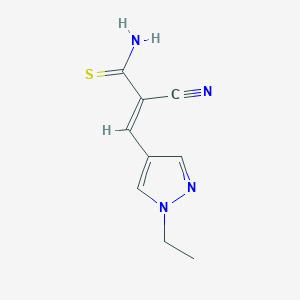![molecular formula C19H21ClN2O5S B4747965 N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)
N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
描述
N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as CPM-86, is a novel sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential clinical applications.
作用机制
The mechanism of action of CPM-86 involves its binding to the ATP-binding site of Hsp90, a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins involved in cell signaling, growth, and survival. By inhibiting Hsp90, CPM-86 disrupts the function of its client proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CPM-86 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and reduction of oxidative stress. It has also been shown to have cardioprotective effects by improving cardiac function and reducing myocardial damage.
实验室实验的优点和局限性
One of the main advantages of using CPM-86 in lab experiments is its high potency and selectivity towards Hsp90, which makes it an ideal tool for studying the role of Hsp90 in various diseases. However, one of the limitations of using CPM-86 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of CPM-86, including:
1. Optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity.
2. Investigation of its potential as a combination therapy with other anticancer agents or immunomodulators.
3. Development of novel formulations or delivery systems to improve its solubility and bioavailability.
4. Investigation of its potential as a diagnostic tool for detecting Hsp90 expression levels in cancer cells.
5. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion
In conclusion, CPM-86 is a novel sulfonamide derivative that has shown great potential as a therapeutic agent for various diseases. Its mechanism of action involves the inhibition of Hsp90, leading to cell cycle arrest and apoptosis. While there are still limitations to its use in lab experiments, there are several future directions for its research and development that could lead to its clinical application in the future.
科学研究应用
CPM-86 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. In cancer research, CPM-86 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been investigated as a potential treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, as it can modulate the immune response and reduce inflammation. Additionally, CPM-86 has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-5-7-18(8-6-17)28(24,25)22(16-4-2-3-15(20)13-16)14-19(23)21-9-11-27-12-10-21/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUPHITRSKLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B4747884.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747891.png)
![N-{3-[(2-methyl-6-phenyl-4-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B4747899.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4747905.png)

![4-ethyl-3-(4-ethyl-5-methyl-3-thienyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4747924.png)
![4-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4747930.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4747932.png)
![6,8-dichloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4747940.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4747947.png)

![N-cyclohexyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4747970.png)

![2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4747981.png)